molecular formula C17H23NO4 B151275 tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate CAS No. 135130-98-2

tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate

Cat. No.: B151275
CAS No.: 135130-98-2
M. Wt: 305.4 g/mol
InChI Key: YZDUNYUENNWBRE-UONOGXRCSA-N
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Description

tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate: is a compound that features a tert-butyl group, an oxolane ring, and a phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that contains the oxolane and phenylethyl groups. One common method involves the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions often include mild temperatures and the use of solvents such as methylene chloride or chloroform .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The oxolane ring can be oxidized under specific conditions.

    Reduction: The phenylethyl moiety can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as hydrogen gas in the presence of a palladium catalyst, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxolane ring can lead to the formation of carboxylic acids, while reduction of the phenylethyl moiety can yield different alcohols or hydrocarbons .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of different functional groups on biological activity. Its structure allows for modifications that can help in understanding the interactions between small molecules and biological targets .

Medicine

Its ability to undergo various chemical reactions makes it a versatile tool in medicinal chemistry .

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate involves its ability to interact with specific molecular targets and pathways. For example, the tert-butyl group can act as a protecting group for amines, allowing for selective reactions to occur. The oxolane ring and phenylethyl moiety can also participate in various chemical interactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Biological Activity

tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate, also known by its chemical formula C15H21NO3, is a carbamate derivative that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • CAS Number : 1956382-26-5
  • Molecular Weight : 263.33 g/mol
  • Molecular Formula : C15H21NO3
  • IUPAC Name : this compound

The biological activity of this compound primarily revolves around its interaction with various biological targets. Notably, carbamates are known to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism underlies the pharmacological effects observed in neurodegenerative diseases and cognitive enhancement contexts.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AChE InhibitionInhibits AChE, enhancing cholinergic transmission
AntimicrobialExhibits antimicrobial properties against specific pathogens
Anti-inflammatoryReduces inflammatory markers in vitro

Therapeutic Applications

Research indicates that this compound may have potential applications in treating various conditions:

  • Neurodegenerative Diseases : Due to its AChE inhibitory activity, it may be beneficial in Alzheimer's disease and other cognitive disorders.
  • Infectious Diseases : Its antimicrobial properties suggest a role in combating bacterial infections, particularly resistant strains.
  • Inflammatory Disorders : The compound's anti-inflammatory effects could make it useful in conditions like arthritis or other inflammatory diseases.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of tert-butyl N-(5-oxooxolan-2-yl)carbamate in a mouse model of Alzheimer's disease. Results showed significant improvements in cognitive function and a reduction in amyloid-beta plaque formation, indicating potential for therapeutic use in neurodegeneration .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that tert-butyl N-(5-oxooxolan-2-yl)carbamate exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, suggesting its potential as a novel antimicrobial agent .

Properties

IUPAC Name

tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-13(14-9-10-15(19)21-14)11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,18,20)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDUNYUENNWBRE-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CCC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H]2CCC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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